An In-depth Technical Guide to the Synthesis and Properties of 2,2-Bis(2-hydroxy-5-biphenylyl)propane
An In-depth Technical Guide to the Synthesis and Properties of 2,2-Bis(2-hydroxy-5-biphenylyl)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,2-Bis(2-hydroxy-5-biphenylyl)propane, a bisphenol derivative with potential applications in materials science and as a building block in the synthesis of more complex molecules. This document details a representative synthesis protocol, summarizes key physical and chemical data, and outlines the logical workflow for its preparation and characterization.
Core Properties of 2,2-Bis(2-hydroxy-5-biphenylyl)propane
2,2-Bis(2-hydroxy-5-biphenylyl)propane, also known as 5,5'-Isopropylidenebis(2-hydroxybiphenyl), is a solid, white to off-white crystalline powder. Below is a summary of its key properties compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₄O₂ | [1][2][3] |
| Molecular Weight | 380.49 g/mol | [1][2] |
| CAS Number | 24038-68-4 | [2][3][4][5] |
| Melting Point | 115-124 °C | [5][6] |
| Appearance | White to Almost white powder to crystal | [5][6] |
| Solubility | Soluble in methanol. |
Synthesis of 2,2-Bis(2-hydroxy-5-biphenylyl)propane
The synthesis of 2,2-Bis(2-hydroxy-5-biphenylyl)propane is analogous to the well-established methods for preparing other bisphenol compounds. The primary route involves the acid-catalyzed condensation of 2-phenylphenol with acetone.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of 2,2-Bis(2-hydroxy-5-biphenylyl)propane.
Caption: Synthesis workflow for 2,2-Bis(2-hydroxy-5-biphenylyl)propane.
Experimental Protocol
Materials:
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2-Phenylphenol
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Acetone
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Dodecylbenzenesulfonic acid (DBSA) or another suitable acid catalyst
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3-Mercaptopropionic acid (3-MPA) or Thioglycolic acid (promoter)
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Methanol
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Deionized water
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Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
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Toluene (for reaction)
Equipment:
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Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Büchner funnel and filter flask
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Standard laboratory glassware
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2-phenylphenol and toluene.
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Addition of Reactants: While stirring, add acetone to the flask. The molar ratio of 2-phenylphenol to acetone should be approximately 2:1.
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Catalyst and Promoter Addition: Add a catalytic amount of dodecylbenzenesulfonic acid (DBSA) and a small amount of 3-mercaptopropionic acid as a promoter to the reaction mixture.
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Reaction: Heat the mixture to reflux. The water formed during the reaction can be removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically run for 3 to 10 hours.
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Quenching and Extraction: Add deionized water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers with deionized water and then with a saturated sodium chloride solution (brine).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water, to yield the pure 2,2-Bis(2-hydroxy-5-biphenylyl)propane.
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Drying: Dry the purified crystals under vacuum.
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Characterization: Characterize the final product by determining its melting point and by spectroscopic methods (NMR, IR, and MS).
Physicochemical and Spectroscopic Data
A comprehensive characterization of 2,2-Bis(2-hydroxy-5-biphenylyl)propane is essential for its identification and quality control. The following tables summarize key physicochemical and predicted spectroscopic data.
Physical Properties
| Property | Value |
| Appearance | White to Almost white powder to crystal |
| Melting Point | 115-124 °C |
| Solubility | Soluble in methanol |
Predicted Mass Spectrometry Data
The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of 2,2-Bis(2-hydroxy-5-biphenylyl)propane.
| Adduct | Predicted m/z |
| [M+H]⁺ | 381.18492 |
| [M+Na]⁺ | 403.16686 |
| [M-H]⁻ | 379.17036 |
| [M+NH₄]⁺ | 398.21146 |
| [M+K]⁺ | 419.14080 |
References
- 1. PubChemLite - 2,2-bis(2-hydroxy-5-biphenylyl)propane (C27H24O2) [pubchemlite.lcsb.uni.lu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2,2-BIS(2-HYDROXY-5-BIPHENYLYL)PROPANE | 24038-68-4 | MOLNOVA [molnova.com]
- 4. 2,2-BIS(2-HYDROXY-5-BIPHENYLYL)PROPANE | 24038-68-4 [chemicalbook.com]
- 5. 2,2-Bis(2-hydroxy-5-biphenylyl)propane | 24038-68-4 | TCI AMERICA [tcichemicals.com]
- 6. 2,2-Bis(2-hydroxy-5-biphenylyl)propane | 24038-68-4 | TCI Deutschland GmbH [tcichemicals.com]
